N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by the presence of a chlorophenyl group, a thiophenyl group, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with furan-2-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-N-METHYL-2-FURANAMIDE
- N-(2-CHLOROPHENYL)-N-(THIOPHEN-2-YL)METHYL-2-FURANAMIDE
Uniqueness
N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H12ClNO2S |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H12ClNO2S/c17-13-6-1-2-7-14(13)18(11-12-5-4-10-21-12)16(19)15-8-3-9-20-15/h1-10H,11H2 |
InChI Key |
QILSAMWYNYABOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC2=CC=CS2)C(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.